N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group at the 1-position, a cyclopropyl group, and an acetamide moiety.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15(11-4-5-11)9-12-3-2-7-14(12)8-6-13/h11-12H,2-9,13H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFODSMBDPFQOW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@@H]1CCCN1CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.
Introduction of the Aminoethyl Group: This step involves the alkylation of the pyrrolidine ring with an appropriate aminoethyl halide, such as 2-chloroethylamine, under basic conditions.
Attachment of the Cyclopropyl Group: The final step involves the acylation of the aminoethyl-pyrrolidine intermediate with a cyclopropyl acyl chloride, under basic conditions, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the aminoethyl group.
Scientific Research Applications
Medicinal Chemistry
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Biological Research
The compound is used as a probe in enzyme activity studies. It may modulate specific biological pathways by interacting with enzymes or receptors, thereby influencing cellular signaling and metabolic processes.
Synthetic Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic routes and reactions, including:
- Oxidation : Can be oxidized to form different derivatives.
- Reduction : Reduction reactions can lead to varied biological activities.
- Substitution Reactions : The compound can participate in substitution reactions, allowing for the introduction of different functional groups.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating metabolic disorders. For instance, research indicates that it may enhance insulin sensitivity through modulation of specific signaling pathways related to glucose metabolism. Additionally, preliminary trials suggest that it could have neuroprotective effects, warranting further investigation into its application for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Ring Modifications
- Piperidine vs. Pyrrolidine: Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) alters steric bulk and conformational flexibility. For example, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide () exhibits increased ring size, which may affect binding to target proteins due to altered spatial orientation .
- Position of Substitutents: Variations in substituent positions (e.g., 2-ylmethyl vs. 3-ylmethyl in pyrrolidine derivatives) influence molecular interactions.
Substituent Variations
- Cyclopropyl vs. Alkyl Groups: The cyclopropyl group in the target compound enhances metabolic stability compared to analogs with ethyl or isopropyl groups (e.g., N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-ethylacetamide in ). Cyclopropane’s ring strain and lipophilicity may improve membrane permeability .
Amino Acid Side Chains
- Amino-3-methyl-butyryl vs. Aminoethyl: Analogs such as N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide () feature bulkier side chains, which could enhance target specificity but reduce solubility .
Physicochemical Properties
Research Implications
- Synthetic Routes : Silica-based purification () and boronate coupling () are common methods for synthesizing such acetamides .
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.
- Chemical Name: this compound
- CAS Number: 1353945-34-2
- Molecular Formula: C11H23N3O
- Molecular Weight: 213.32 g/mol
The compound's biological activity is primarily attributed to its interaction with specific enzyme systems. For instance, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids, including N-acylethanolamines (NAEs) such as anandamide. Inhibition of NAPE-PLD can lead to alterations in emotional behavior and neurochemical signaling pathways .
1. Inhibitory Effects on NAPE-PLD
Research indicates that compounds similar to this compound can inhibit NAPE-PLD effectively. For example, a related compound, LEI-401, was shown to significantly reduce anandamide levels in neuronal cells at doses as low as 30 mg/kg . This highlights the potential for therapeutic applications in neuropsychiatric disorders.
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on pyrrolidine derivatives have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
3. Antimalarial Activity
The cyclopropyl carboxamide class, including compounds related to this compound, has shown promising results in combating malaria. One study reported that modifications to the cyclopropyl group significantly impacted the compound’s efficacy against Plasmodium falciparum, with a frontrunner compound exhibiting an EC50 of 40 nM without cytotoxicity to human cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is essential for maintaining activity; alterations to this moiety often result in decreased efficacy. For example, replacing the cyclopropyl group with larger aliphatic groups led to a significant loss in activity (EC50 values increased dramatically) .
| Modification | EC50 (nM) | Activity Level |
|---|---|---|
| Cyclopropyl | 40 | High |
| Ethyl | >10,000 | Very Low |
| Methyl | 310 | Moderate |
Case Study 1: Neurobehavioral Impact
In vivo studies have demonstrated that inhibition of NAPE-PLD using compounds similar to this compound can modulate emotional behaviors in mice. The administration of LEI-401 resulted in observable changes in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
Case Study 2: Antimicrobial Efficacy
A series of pyrrolidine derivatives were tested for their antimicrobial properties, revealing that certain modifications could enhance their effectiveness against various bacterial strains. This study underscores the importance of structural variations in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
